2,6-dimethyl-2,3-dihydro-1H-inden-1-one
Description
The exact mass of the compound 1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-dimethyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLOAFNUWAGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469096 | |
| Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66309-83-9 | |
| Record name | 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66309-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE9TV6NUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 2,6-Dimethyl-1-Indanone
Executive Summary
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for a diverse array of complex molecules. Among its derivatives, 2,6-dimethyl-1-indanone is a key intermediate, particularly in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth analysis of the synthesis of 2,6-dimethyl-1-indanone via Friedel-Crafts chemistry, tailored for researchers, chemists, and process development professionals. We will explore two primary synthetic strategies, delving into the mechanistic underpinnings, providing field-proven experimental protocols, and offering a comparative analysis to guide process optimization. The causality behind experimental choices is emphasized to empower researchers in adapting and troubleshooting these methodologies.
The 1-Indanone Core: A Foundation for Innovation
The indanone ring system, a fusion of a benzene ring and a cyclopentanone ring, is a structural motif present in numerous biologically active compounds.[3] Its rigid framework provides a valuable template for orienting functional groups in three-dimensional space, making it a cornerstone for drug design. The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, offers a powerful and direct route to this framework through intramolecular cyclization.[3][4] Specifically, 2,6-dimethyl-1-indanone serves as a precursor for compounds like (1R, 2S)-2,6-dimethyl-1-aminoindane, highlighting its industrial relevance.[1]
Mechanistic Pillars: The Intramolecular Friedel-Crafts Acylation
The synthesis of 1-indanones is most classically achieved through an intramolecular Friedel-Crafts acylation. This reaction proceeds via a well-understood electrophilic aromatic substitution mechanism.[4] The process can be universally described in three critical stages:
-
Generation of the Acylium Ion: The reaction commences with the activation of a carboxylic acid derivative (typically an acyl chloride or anhydride) by a potent Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., polyphosphoric acid). This generates a highly reactive and resonance-stabilized acylium ion, a powerful electrophile.[4]
-
Nucleophilic Attack and Cyclization: The electron-rich aromatic ring, tethered to the acylium ion via a flexible alkyl chain, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the acylium ion. For indanone synthesis, this cyclization must form a five-membered ring, a process that is generally favorable.
-
Rearomatization: The resulting intermediate, a non-aromatic carbocation (the sigma complex), rapidly loses a proton to a base in the reaction medium. This step restores the highly stable aromatic system and yields the final ketone product.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Synthetic Strategies for 2,6-Dimethyl-1-Indanone
Two robust and distinct Friedel-Crafts strategies have been developed for the synthesis of 2,6-dimethyl-1-indanone. Each presents unique advantages regarding starting materials, scalability, and operational complexity.
Strategy A: The Classical Haworth-Style Approach
This versatile, multi-step approach builds the necessary 3-arylpropanoic acid precursor from basic feedstocks, m-xylene and succinic anhydride, before the final intramolecular cyclization. This pathway offers flexibility but requires more synthetic steps.
-
Intermolecular Acylation: m-Xylene is first acylated with succinic anhydride using a Lewis acid catalyst like AlCl₃. This reaction forms 3-(2,4-dimethylbenzoyl)propanoic acid. The directing effects of the two methyl groups on the m-xylene ring guide the acylation primarily to the 4-position, which is sterically accessible and activated by both methyl groups.
-
Ketone Reduction: The keto group of the resulting propanoic acid is reduced to a methylene group. This is classically achieved via a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction, yielding 3-(2,4-dimethylphenyl)propanoic acid.[5]
-
Intramolecular Cyclization: The final step is the acid-catalyzed cyclization of the propanoic acid. This is typically performed with strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which act as both the catalyst and solvent.[6] Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride (e.g., using thionyl chloride), followed by cyclization with a Lewis acid like AlCl₃.
Caption: Workflow for the Haworth-style synthesis of dimethyl-indanone. Note: This route yields 4,6-dimethyl-1-indanone. A different starting isomer is needed for the 2,6- product.
Strategy B: Tandem Friedel-Crafts Acylation-Alkylation
A more convergent and industrially streamlined approach has been detailed in the patent literature, achieving the synthesis in a one-pot, two-stage process from m-methyl benzoyl chloride and propylene.[7] This method cleverly combines an intermolecular acylation with an intramolecular alkylation.
-
Intermolecular Acylation: In the first stage, m-methyl benzoyl chloride reacts with propylene gas in the presence of aluminum trichloride (AlCl₃) at low temperature (0 °C). This is a Friedel-Crafts acylation where propylene acts as the nucleophile, forming an intermediate chloroketone.
-
Intramolecular Alkylation: Upon completion of the first stage, more AlCl₃ is added, and the temperature is elevated (80 °C). The Lewis acid activates the aromatic ring and facilitates an intramolecular Friedel-Crafts alkylation, where the tethered alkyl chloride cyclizes onto the aromatic ring to form the five-membered indanone system.[7]
This elegant sequence minimizes intermediate isolation, making it highly efficient for large-scale production.
Comparative Analysis and Process Optimization
The choice between these strategies depends on starting material availability, required scale, and process development capabilities.
| Parameter | Strategy A (Haworth-Style) | Strategy B (Tandem Acylation-Alkylation) |
| Starting Materials | m-Xylene, Succinic Anhydride | m-Methyl Benzoyl Chloride, Propylene |
| Key Reagents | AlCl₃, Zn(Hg)/HCl or H₂NNH₂, PPA/MSA | AlCl₃ |
| Number of Steps | 3-4 steps with isolations | 1-pot, 2-stage reaction |
| Reported Yield | Variable, typically moderate overall | ~80-81%[7] |
| Purity | Requires purification at each step | High purity after recrystallization (98%)[7] |
| Scalability | Moderate; multi-step nature can be complex | High; streamlined one-pot process |
| Key Advantage | Versatility, uses basic feedstocks | High efficiency, convergent design |
Optimization Insights:
-
Catalyst Loading: In both strategies, the stoichiometry of the Lewis acid (AlCl₃) is critical. In acylation, it is consumed by complexation with the product ketone, necessitating at least stoichiometric amounts.[8] In Strategy B, the patent specifies adding a second equivalent of AlCl₃ for the alkylation step, highlighting its role in activating the second cyclization.[7]
-
Temperature Control: The initial acylation in Strategy B is conducted at 0 °C to control the reaction with gaseous propylene and minimize side reactions. The subsequent alkylation requires heating to 80 °C to overcome the activation energy for the ring-closing step.[7]
-
Solvent Choice: Inert solvents like 1,2-dichloroethane are preferred for Friedel-Crafts reactions as they effectively solvate the intermediates without participating in the reaction.[7] For cyclizations with PPA or MSA, the acid itself often serves as the solvent.[6]
Field-Proven Experimental Protocol (Strategy B)
The following protocol is adapted from the methodology described in patent CN111875486A.[7] It represents a self-validating system with defined parameters and expected outcomes.
Materials & Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, thermometer, and gas inlet
-
1,2-Dichloroethane (DCE)
-
m-Methylbenzoyl chloride
-
Aluminum trichloride (anhydrous)
-
Propylene gas
-
Methanol
-
Activated carbon
-
Standard laboratory glassware for work-up and filtration
Step-by-Step Procedure:
-
Reaction Setup: Charge a clean, dry reaction flask with 1,2-dichloroethane (62.4 g), m-methylbenzoyl chloride (15.6 g), and aluminum trichloride (14.41 g) at room temperature under an inert atmosphere.
-
Acylation Stage: Cool the reaction mixture to 0 °C using an ice bath. Introduce propylene gas (5.05 g) slowly over a period of 6 hours while maintaining the temperature at 0 °C.
-
Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), evaporate the 1,2-dichloroethane under reduced pressure.
-
Alkylation Stage: To the reaction residue, add a second equivalent of aluminum trichloride (13.46 g). Heat the mixture to 80 °C and maintain for 4 hours.
-
Work-up and Quenching: After the reaction is complete, cool the mixture and carefully add it dropwise to a stirred vessel containing ice water (78 g), ensuring the temperature is maintained between -5 and 0 °C. Stir for 30 minutes.
-
Isolation: Collect the precipitated solid by suction filtration. Wash the filter cake with water until the filtrate is neutral (pH ~7).
-
Purification: Transfer the crude solid filter cake to a flask and add methanol (31.2 g) and activated carbon (3.12 g). Heat the mixture to reflux for 30 minutes for decolorization.
-
Crystallization: Cool the mixture to 50 °C and perform a hot filtration to remove the activated carbon. Partially remove the methanol from the filtrate by distillation under reduced pressure. Cool the concentrated solution to 20 °C to induce crystallization.
-
Final Product: Collect the crystals by vacuum filtration and dry in an oven at 70 °C. This procedure yields 2,6-dimethyl-1-indanone as a solid (approx. 13.2 g, 81% yield, >98% purity).[7]
Conclusion
The Friedel-Crafts reaction provides powerful and efficient pathways for the synthesis of 2,6-dimethyl-1-indanone. The classical multi-step Haworth-style approach offers flexibility starting from bulk chemicals, while the more modern tandem acylation-alkylation strategy presents a highly streamlined, efficient, and scalable process suitable for industrial application. A thorough understanding of the underlying mechanisms and the critical role of reaction parameters such as catalyst stoichiometry and temperature is paramount for achieving high yields and purity. The detailed protocol provided herein serves as a robust starting point for laboratory synthesis and process development.
References
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
-
Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). YouTube. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015, January 23). YouTube. [Link]
- CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5).
-
Method for preparing 2,6-dimethyl-2,3-dihydro-1-indanone. (2019, January 11). Eureka | Patsnap. [Link]
- CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. (2021, August 30). Beilstein Journal of Organic Chemistry.
- (3-Methyl-2-butenyl)propanedioic acid, dimethyl ester. Organic Syntheses.
- EP0421759A2 - Method for producing 1-indanone derivatives.
-
Friedel–Crafts reaction. Wikipedia. [Link]
- Jernej, K., & Stojan, S. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
- Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives.
- Szumera, M., Sanna, M., & Chilin, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
Sources
- 1. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- 2. Method for preparing 2,6-dimethyl-2,3-dihydro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one: Starting Materials and Methodologies
Introduction
2,6-dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, presents a synthetic challenge that requires a nuanced understanding of classic organic reactions adapted for specific regiochemical outcomes. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable indanone, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the transformations. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document offers a detailed examination of field-proven methodologies, emphasizing scientific integrity and practical application.
Strategic Approaches to the Indanone Core
The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one predominantly relies on the strategic application of Friedel-Crafts reactions to construct the fused ring system. The choice of starting materials dictates the specific sequence of acylation and alkylation steps. This guide will focus on two robust and industrially relevant approaches:
-
Route A: Friedel-Crafts Acylation of m-Xylene followed by Intramolecular Cyclization. This classic approach leverages readily available bulk chemicals.
-
Route B: Tandem Friedel-Crafts Acylation and Intramolecular Alkylation from m-Methyl Benzoyl Chloride and Propylene. This pathway offers a more convergent and potentially streamlined process.
Route A: Synthesis via m-Xylene and a C4 Acylating Agent
This synthetic strategy is a two-step process beginning with the Friedel-Crafts acylation of m-xylene to introduce the necessary carbon framework, followed by an acid-catalyzed intramolecular cyclization to form the indanone ring.
Part 1: Friedel-Crafts Acylation of m-Xylene
The initial step involves the reaction of m-xylene with either crotonic acid or crotonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(2,4-dimethylphenyl)butanoic acid. The methyl groups of m-xylene are ortho, para-directing activators, and the acylation occurs at the C4 position, para to one methyl group and ortho to the other, due to steric hindrance at the C2 position between the two methyl groups.
Starting Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Crotonic acid or Crotonyl chloride
-
Aluminum chloride (AlCl₃) - Lewis Acid Catalyst
-
A suitable solvent (e.g., dichloromethane, carbon disulfide)
Mechanism of Acylation:
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the acylating agent. In the case of crotonyl chloride, AlCl₃ coordinates to the chlorine atom, leading to the formation of a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich π-system of m-xylene. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the acylated product.[2] When using crotonic acid, a stronger acid catalyst like polyphosphoric acid (PPA) can be employed, which acts as both the catalyst and a dehydrating agent.
Diagram: Friedel-Crafts Acylation of m-Xylene
Caption: Workflow for the Friedel-Crafts acylation of m-xylene.
Part 2: Intramolecular Cyclization
The second step is the intramolecular Friedel-Crafts acylation (cyclization) of the intermediate, 3-(2,4-dimethylphenyl)butanoic acid. This is typically achieved using a strong acid catalyst that can promote the formation of an acylium ion from the carboxylic acid, which then attacks the aromatic ring to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, serving as both a catalyst and a dehydrating agent.[3][4]
Starting Materials:
-
3-(2,4-dimethylphenyl)butanoic acid
-
Polyphosphoric acid (PPA) or another strong acid catalyst (e.g., H₂SO₄)
Mechanism of Cyclization:
The carboxylic acid is first protonated by the strong acid catalyst. Subsequent loss of water generates an acylium ion. This intramolecular electrophile is then attacked by the aromatic ring at the position ortho to the methyl group and meta to the alkyl chain, a process favored by the formation of a stable five-membered ring.[5][6] Deprotonation of the resulting intermediate yields the final product, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one.[7]
Diagram: Intramolecular Cyclization
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Stereoselective Reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one
Introduction: The Significance of Chiral Indanols
The enantioselective reduction of prochiral ketones into chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing essential building blocks for a multitude of biologically active molecules.[1][2][3] The resulting chiral alcohols, particularly those with rigid bicyclic structures like indanols, are highly valued in pharmaceutical development.[4] Specifically, the (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol derivative is a critical chiral intermediate used in the synthesis of complex drug candidates, where its well-defined stereochemistry can significantly influence pharmacological activity.[4]
This guide provides a comprehensive overview and detailed protocols for the stereoselective reduction of the precursor ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. We will explore the causality behind various experimental choices, from traditional non-selective methods to modern catalytic asymmetric strategies, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Foundational Reduction Strategies - A Comparative Overview
The conversion of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one to its corresponding alcohol can be achieved through various methods. However, these methods differ drastically in their ability to control stereochemistry.
Traditional Non-Selective Reductions
Conventional hydride reagents such as Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of the ketone functional group.[5] While these methods offer high yields, they lack stereocontrol, resulting in a nearly 1:1 racemic mixture of the diastereomeric alcohols.[4] This necessitates subsequent, often costly and labor-intensive, chromatographic separation to isolate the desired stereoisomer.
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| Sodium Borohydride (NaBH₄) | Methanol | 0–25 | ~78 | ~1:1 |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | ~85 | ~1:1 |
| Borane THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 25 | ~82 | ~1:1 |
| Table 1: A summary of traditional, non-stereoselective reduction methods for 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Data compiled from Smolecule.[4] |
Modern Catalytic Asymmetric Reductions
To overcome the limitations of traditional methods, several catalytic asymmetric strategies have been developed. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making them highly efficient and desirable for industrial applications.[6] Key strategies include the Corey–Bakshi–Shibata (CBS) reduction, transition metal-catalyzed hydrogenation, and biocatalytic reductions.
Part 2: Mechanistic Deep Dive & Protocol Design
A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and achieving high stereoselectivity. This section details the causality behind three leading asymmetric reduction methodologies and provides step-by-step protocols.
Corey–Bakshi–Shibata (CBS) Reduction
The CBS reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones.[7] It employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a catalytic complex.
Causality & Mechanism: The key to stereoselectivity lies in the pre-coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst. This coordination orients the ketone in a sterically defined manner. The bulky substituent on the catalyst directs the hydride transfer from the borane to a specific face (the si face in this case) of the carbonyl group, leading to the predictable formation of one enantiomer. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, using the (S)-CBS catalyst directs the hydride attack to form the desired (1S,2S)-alcohol.[4]
Figure 1: Mechanism of the CBS Reduction.
Protocol 1: CBS-Catalyzed Asymmetric Reduction
-
Materials & Reagents:
-
2,6-dimethyl-2,3-dihydro-1H-inden-1-one
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Thermometer
-
Addition funnel
-
Inert gas manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Setup: Assemble the flame-dried three-neck flask under an inert atmosphere of argon. Equip it with a magnetic stir bar, thermometer, and an addition funnel.
-
Catalyst Charging: Charge the flask with anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the cold THF.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution while maintaining the temperature at -78 °C. Stir for 10-15 minutes.
-
Substrate Addition: Dissolve 2,6-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the (1S,2S)-alcohol.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis. A 94% ee can be expected under these conditions.[4]
-
-
Safety Precautions: Borane-dimethyl sulfide is toxic, flammable, and has a strong odor. Handle in a well-ventilated fume hood. Reactions at low temperatures require careful handling of cryogenic baths.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Copper(I) hydride (CuH) catalyzed hydrogenation has emerged as a highly effective method for the asymmetric reduction of ketones, offering excellent enantioselectivity under mild conditions.[4]
Causality & Mechanism: This method relies on a chiral catalyst system formed in situ from a copper source and a chiral phosphine ligand, such as (R)-DTBM-SEGPHOS. The active CuH catalyst coordinates the ketone, and the chiral ligand environment dictates the facial selectivity of the hydride transfer from the copper to the carbonyl carbon. The reaction proceeds under a positive pressure of hydrogen gas, which regenerates the CuH catalyst, allowing for a catalytic cycle.
Sources
- 1. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Buy (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol | 945613-46-7 [smolecule.com]
- 5. 2,6-dimethyl-2,3-dihydro-1H-inden-1-one | 66309-83-9 | Benchchem [benchchem.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Note: High-Purity 2,6-Dimethyl-1-Indanone via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,6-dimethyl-1-indanone, a key intermediate in pharmaceutical synthesis.[1][2] The guide moves beyond a simple recitation of steps to explain the fundamental principles and critical parameters governing the successful recrystallization of this compound. We present a detailed methodology, grounded in both established chemical theory and practical laboratory findings, for achieving high purity (≥98%) and optimizing yield. The protocol emphasizes solvent selection, management of colored impurities, and control of crystallization kinetics. Safety protocols, troubleshooting, and methods for final product validation are also detailed to ensure a robust and reproducible process.
Introduction: The Rationale for Purification
2,6-Dimethyl-1-indanone is a substituted indanone derivative that serves as a crucial building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[2] Synthetic routes, such as intramolecular Friedel-Crafts reactions, often yield a crude product containing residual starting materials, catalysts, and colored byproducts.[1][3] For applications in drug development and fine chemical synthesis, where impurity profiles are strictly controlled, a high degree of purity is non-negotiable.
Recrystallization is a powerful and economical technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove impurities and yield a highly ordered crystalline solid of the desired compound. This document outlines such a protocol for 2,6-dimethyl-1-indanone.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is paramount for designing an effective purification strategy.
Table 1: Physicochemical Data for 2,6-Dimethyl-1-indanone
| Property | Value | Source(s) |
| CAS Number | 66309-83-9 | [4][5] |
| Molecular Formula | C₁₁H₁₂O | [4][5] |
| Molecular Weight | 160.21 g/mol | [4][5] |
| Appearance | Reported as a solid or oil | [6][7] |
| Melting Point | 8.5 °C | [7][8] |
| Boiling Point | 141-144 °C @ 17 Torr; 277 °C @ 1013 hPa | [4][7] |
| Water Solubility | 760 mg/L (20 °C) | [8] |
| Density | ~1.058 g/cm³ | [4][5] |
A Critical Note on Physical State: The reported melting point of 8.5 °C indicates that highly pure 2,6-dimethyl-1-indanone is a liquid or a very low-melting solid at standard ambient temperatures (20-25 °C).[7][8] However, crude synthetic products are often isolated as solids or semi-solids due to impurities that can elevate the melting range. The protocol described herein is effective for such crude solids but requires careful temperature control, particularly during filtration, to prevent melting.
Safety & Handling
Safe laboratory practice is essential. Before beginning any work, consult the full Safety Data Sheet (SDS).[7][8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles conforming to EN166(EU) or NIOSH (US) standards, and chemical-resistant gloves.[7]
-
Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors.[7][9]
-
Handling Precautions: Avoid contact with skin and eyes. Prevent dust or aerosol formation. Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[9][10]
The Core Principle: Solvent Selection
The success of this purification rests almost entirely on the choice of solvent. An ideal solvent for recrystallization should exhibit:
-
High solvency for 2,6-dimethyl-1-indanone at elevated temperatures.
-
Low solvency for 2,6-dimethyl-1-indanone at low temperatures.
-
Favorable solubility for impurities at all temperatures, so they remain in the mother liquor.
-
Chemical inertness towards the compound.
-
A boiling point low enough for easy removal from the purified crystals, but not so low as to cause excessive evaporation during hot filtration.[11]
Based on empirical data from synthetic procedures and general chemical principles, several solvents can be considered.[6] A guiding principle is that solvents with functional groups similar to the solute often work well; thus, alcohols and ketones are good starting points for the aromatic ketone 2,6-dimethyl-1-indanone.[12][13]
Table 2: Evaluation of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Rationale for Consideration/Rejection |
| Methanol | 65 | Recommended. Proven effective in patent literature for this specific compound.[6] Good solvency when hot, poor when cold. Volatile for easy drying. |
| Ethanol | 78 | Good Alternative. Similar properties to methanol, often used for recrystallizing aromatic compounds.[13] Mentioned in a patent for a related derivative.[14] |
| Isopropanol | 82 | Possible. Higher boiling point may improve the solubility differential but makes drying slightly longer. |
| Water | 100 | Poor Choice (as single solvent). The compound has very low water solubility, making it difficult to dissolve a sufficient amount even when hot.[4] |
| Hexane/Heptane | 69 / 98 | Poor Choice (as single solvent). As a nonpolar solvent, it is unlikely to dissolve the relatively polar indanone to a significant extent, even when hot. |
| Methanol/Water | Variable | Potential Mixed System. Could be used to fine-tune solubility. The compound is dissolved in a minimum of hot methanol, and water is added dropwise as an anti-solvent until turbidity appears.[15] This requires more optimization. |
Optimized Recrystallization Workflow
The following diagram outlines the complete, validated workflow for the purification.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- 3. Method for preparing 2,6-dimethyl-2,3-dihydro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CAS # 66309-83-9, 2,6-Dimethyl-1-indanone, 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one - chemBlink [chemblink.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:66309-83-9,茚嗪氟草胺,2,6-Dimethyl-1-indanone [en.chemfish.com]
- 6. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]
- 15. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Xylenes
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedel-Crafts acylation of xylenes and wish to troubleshoot common side reactions and optimize their synthetic outcomes. My approach here is to move beyond simple procedural lists and delve into the causality behind common experimental challenges, providing you with the robust, field-proven insights needed for success.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why am I getting a mixture of isomeric products from a single xylene isomer?
Direct Answer: The most probable cause is not the rearrangement of the acylium ion, but the isomerization of your xylene starting material under the strong Lewis acidic conditions of the reaction.
In-Depth Analysis: The Migrating Methyl Group
While a key advantage of Friedel-Crafts acylation is the stability of the acylium ion, which does not undergo rearrangement[1][2][3], the same cannot be said for the alkyl groups already on the aromatic ring. The combination of a strong Lewis acid (like AlCl₃) and trace amounts of a proton source (co-catalyst) can create a sufficiently acidic environment to protonate the aromatic ring. This can lead to a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) via a benzenonium ion intermediate, effectively isomerizing your starting xylene. For instance, o-xylene can isomerize to the more thermodynamically stable m-xylene and p-xylene during the reaction, leading to a complex mixture of acylated products.[4]
Troubleshooting Guide: Suppressing Xylene Isomerization
-
Catalyst Selection: The strength of the Lewis acid is a critical factor. While AlCl₃ is powerful, it is also aggressive in promoting isomerization.
-
Temperature Control: Isomerization is a thermodynamically driven process that is accelerated at higher temperatures.
-
Action: Maintain strict temperature control throughout the reaction. Start the reaction at 0°C or even lower (e.g., -10°C) during the addition of the Lewis acid and acylating agent. Allow the reaction to warm to room temperature slowly only if the reaction rate is insufficient at lower temperatures.
-
-
Reaction Time: Prolonged exposure to the strong Lewis acid increases the likelihood of isomerization.
-
Action: Monitor the reaction progress closely using a suitable technique (e.g., TLC, GC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level. Avoid unnecessarily long reaction times or overnight stirring without prior optimization.
-
Logical Workflow for Isomerization Troubleshooting
Caption: Troubleshooting decision tree for product isomerization.
FAQ 2: My reaction yield is very low, or the reaction fails to initiate. What are the common culprits?
Direct Answer: The most frequent causes are catalyst deactivation by moisture, incorrect stoichiometry of the Lewis acid catalyst, or insufficient activation of the acylating agent.
In-Depth Analysis: The Critical Role of the Catalyst
-
Moisture Sensitivity: Anhydrous aluminum chloride (AlCl₃) and other Lewis acids are extremely hygroscopic.[6] Any moisture present in the glassware, solvent, or reagents will rapidly react with the catalyst, hydrolyzing it to aluminum hydroxide and rendering it inactive for the Friedel-Crafts reaction.[7] This also generates HCl gas.
-
Stoichiometry is Key: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst. This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst.[2][3] This complex deactivates both the product to further acylation (a benefit) and the catalyst. If a substoichiometric amount of catalyst is used, the reaction will cease once all the catalyst is complexed with the initial product formed.
-
Acylium Ion Formation: The reaction proceeds via the formation of a highly electrophilic acylium ion.[8] This is generated when the Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure.[3] If the catalyst is weak or deactivated, or if the acylating agent is not sufficiently reactive, the concentration of the acylium ion will be too low to drive the reaction forward efficiently.
Troubleshooting Guide: Ensuring an Active Catalytic System
Protocol: Rigorous Anhydrous Technique
-
Glassware: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a stream of dry, inert gas (N₂ or Ar).
-
Reagents: Use freshly opened, anhydrous grade solvents. Xylene should be distilled from a suitable drying agent (e.g., CaH₂). The acyl chloride should be of high purity.
-
Catalyst Handling: Weigh the Lewis acid catalyst (e.g., AlCl₃) quickly in a dry environment (glove box or glove bag if possible) and add it to the reaction vessel promptly. Avoid prolonged exposure to the atmosphere.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere and use drying tubes packed with a desiccant (e.g., CaCl₂) to protect the reaction from atmospheric moisture.[9]
Stoichiometry and Order of Addition
-
Catalyst Amount: Use a slight excess (1.1 to 1.3 equivalents) of the Lewis acid catalyst relative to the acylating agent.
-
Order of Addition: It is often preferable to first add the Lewis acid to the solvent, followed by the slow addition of the acylating agent at low temperature to pre-form the acylium ion complex. The xylene is then added dropwise to this mixture. This can prevent side reactions involving the xylene and the catalyst.
FAQ 3: How does the choice of xylene isomer affect the reaction outcome?
Direct Answer: The substitution pattern of the xylene isomer dictates the position of acylation due to the directing effects of the methyl groups and steric hindrance.
In-Depth Analysis: Regioselectivity in Xylenes
The two methyl groups on the xylene ring are activating, ortho-, para-directing substituents. The incoming acyl group will be directed to positions that are ortho or para to these methyl groups.
| Xylene Isomer | Structure | Most Activated Position(s) for Acylation | Expected Major Product | Potential Issues |
| p-Xylene | 1,4-dimethylbenzene | C2, C3, C5, C6 (all equivalent) | 2,5-Dimethylacetophenone | Relatively clean reaction, single major product expected.[9] |
| o-Xylene | 1,2-dimethylbenzene | C4 (para to one Me, meta to other) | 3,4-Dimethylacetophenone | Potential for a minor isomer (4,5-dimethylacetophenone) due to attack at C5. Steric hindrance from adjacent methyls disfavors acylation at C3/C6. Prone to isomerization.[4] |
| m-Xylene | 1,3-dimethylbenzene | C4 (ortho to one Me, para to other) | 2,4-Dimethylacetophenone | Highly reactive at C4/C6. Acylation at C2 (ortho to both methyls) is sterically hindered. C5 is deactivated. Gives a single major product under kinetic control.[4] |
Mechanism: Acylation of m-Xylene The acylation of m-xylene preferentially occurs at the C4 position, which is activated by both methyl groups (ortho and para) and is not sterically hindered.
Caption: General mechanism for Friedel-Crafts acylation.
Recommended General Protocol for Friedel-Crafts Acylation of Xylenes
This protocol is designed to minimize common side reactions.
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven overnight at >120°C and assembled hot under a positive pressure of dry nitrogen or argon.
-
Use anhydrous grade solvent (e.g., dichloromethane, carbon disulfide) and reagents. Purify xylene by distillation if necessary.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.).
-
Cool the suspension to 0°C in an ice-water bath.
-
-
Formation of Electrophile:
-
Slowly add the acyl chloride (1.0 eq.) dropwise via the dropping funnel to the catalyst suspension over 15-20 minutes. Maintain the temperature at 0°C.
-
Allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the acylium ion complex.
-
-
Acylation:
-
Add the xylene (1.0 eq.), either neat or dissolved in a small amount of anhydrous solvent, dropwise to the reaction mixture over 30-45 minutes. Carefully monitor the internal temperature and the rate of any gas evolution (HCl).[5]
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.
-
-
Monitoring and Completion:
-
Monitor the reaction by TLC or GC. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours.
-
-
Workup (Quenching):
-
Once the reaction is complete, cool the mixture back down to 0°C.
-
Very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[6] This will hydrolyze the aluminum complexes and dissolve the aluminum salts in the aqueous layer.
-
Caution: The quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography as required.
-
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Braden, T. (2019). Friedel-Crafts Acylation. ResearchGate. [Link]
-
Hutchings, E. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth Electronic Archive and Research Library (PEARL). [Link]
-
W.M. Keck Science Department. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. [Link]
-
SMU Chemistry. (2021). F C alkylation of m xylene (Pre-lab lecture). YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting 2,6-dimethyl-1-indanone NMR impurities
Technical Support Center: 2,6-Dimethyl-1-indanone
Welcome to the technical support guide for 2,6-dimethyl-1-indanone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Purity is paramount, and an accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra is the cornerstone of quality control. This guide provides in-depth troubleshooting for common impurities encountered during the synthesis and purification of 2,6-dimethyl-1-indanone, structured in a practical question-and-answer format to address the specific challenges you may face in the lab.
Understanding the Synthetic Landscape and Potential Impurities
The most prevalent synthesis of 2,6-dimethyl-1-indanone involves an intramolecular Friedel-Crafts acylation of a 3-(2,5-dimethylphenyl)propanoic acid precursor.[1] This pathway, while effective, is prone to several side reactions and incomplete conversions that can introduce impurities into your final product. Understanding these potential pitfalls is the first step in effective troubleshooting.
A typical synthesis route involves the reaction of m-xylene with a suitable three-carbon acylating agent, followed by cyclization.[2] For instance, a Friedel-Crafts reaction with m-methylbenzoyl chloride and propylene can be employed.[2] Key steps where impurities can arise include:
-
Incomplete Cyclization: Leaving unreacted starting material.
-
Regioisomeric Cyclization: Formation of the undesired 4,7-dimethyl-1-indanone isomer.
-
Polyalkylation/Acylation: Side reactions on the aromatic ring.[3][4]
-
Oxidation: Air oxidation of the indanone, especially under basic or heated conditions.
Below is a diagram illustrating the primary sources of these common impurities.
Caption: Potential sources of impurities in 2,6-dimethyl-1-indanone synthesis.
Common Impurities and Their ¹H NMR Signatures
Rapid identification of impurities begins with recognizing their characteristic signals in the ¹H NMR spectrum. The table below summarizes the expected chemical shifts for the desired product and its most common contaminants in CDCl₃.
| Compound | Structure | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| 2,6-Dimethyl-1-indanone (Product) | ![]() | ~7.5 (d), ~7.3 (s), ~7.2 (d) | ~3.3 (dd), ~2.7 (m), ~2.6 (dd) | ~2.4 (s, 3H), ~1.25 (d, 3H) |
| 3-(2,5-Dimethylphenyl)propanoic acid (Starting Material) | ![]() | ~7.0-7.1 (m, 3H) | ~2.9 (t), ~2.65 (t) | ~2.3 (s, 6H) |
| 4,7-Dimethyl-1-indanone (Regioisomer) | ![]() | ~7.1 (d), ~6.9 (d) | ~3.0 (t), ~2.7 (t) | ~2.6 (s, 3H), ~2.3 (s, 3H) |
| m-Xylene (Solvent/Precursor) | ![]() | ~7.1 (t), ~6.9-7.0 (m) | - | ~2.35 (s, 6H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[5]
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might observe in your NMR spectrum. The troubleshooting workflow is visualized below, followed by detailed Q&A entries.
Caption: A logical workflow for troubleshooting NMR impurities.
Q1: "My NMR shows a broad singlet around 10-12 ppm and signals around 2.6-2.9 ppm that don't belong. What is this?"
A1: Diagnosis and Solution
-
Diagnosis: This is a classic sign of unreacted 3-(2,5-dimethylphenyl)propanoic acid , the carboxylic acid starting material. The broad singlet at high delta values is the acidic proton. The triplets around 2.6-2.9 ppm correspond to the two methylene groups of the propanoic acid side chain.[6]
-
Causality: This indicates an incomplete intramolecular Friedel-Crafts acylation. The cyclization step may have been too short, the temperature too low, or the Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by atmospheric moisture.[7][8]
-
Troubleshooting Protocol:
-
Acid-Base Extraction: The most effective way to remove this acidic impurity is through a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.
-
Verification: After separation, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent. Re-run the ¹H NMR to confirm the absence of the carboxylic acid signals.
-
Process Optimization: For future reactions, ensure all glassware is oven-dried, the Lewis acid is fresh and handled under an inert atmosphere (e.g., nitrogen or argon), and consider extending the reaction time or slightly increasing the temperature.
-
Q2: "I see an extra set of aromatic doublets and my methyl singlets are doubled. Is this a regioisomer?"
A2: Diagnosis and Solution
-
Diagnosis: Yes, this is highly indicative of contamination with the regioisomer, 4,7-dimethyl-1-indanone . During the electrophilic aromatic substitution (the cyclization step), the acylium ion can attack the position ortho to both methyl groups, leading to the desired 2,6-isomer, or it can attack the position ortho to only one methyl group, leading to the 4,7-isomer.
-
Causality: The directing effects of the two methyl groups on the precursor are not perfectly selective, allowing for the formation of a minor amount of the undesired regioisomer. The ratio of isomers can be influenced by the choice of Lewis acid and reaction conditions.
-
Troubleshooting Protocol:
-
Column Chromatography: The two isomers have slightly different polarities and can usually be separated by flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure desired product.
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization can be effective. A patent for a similar synthesis suggests using methanol for crystallization.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired 2,6-dimethyl-1-indanone preferentially crystallizes, leaving the 4,7-isomer in the mother liquor.
-
Q3: "My spectrum is clean except for a sharp singlet at ~2.35 ppm and some aromatic signals around 7.0 ppm. What could this be?"
A3: Diagnosis and Solution
-
Diagnosis: These signals are characteristic of m-xylene , which is likely a precursor in your synthesis.[5][9] Its high symmetry gives a single peak for the two methyl groups and a relatively simple aromatic pattern.
-
Causality: This indicates residual starting material that was carried through the workup. m-Xylene is relatively non-polar and can be difficult to remove completely by simple evaporation, especially if it was used as a solvent.
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Place the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can accelerate the removal of volatile solvents, but be cautious not to sublime your product.
-
Co-evaporation: Dissolve the product in a low-boiling point solvent in which it is highly soluble (like dichloromethane). Evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent will form an azeotrope with the residual xylene, aiding in its removal.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude 2,6-dimethyl-1-indanone (~1.0 g) in ethyl acetate (20 mL) in a separatory funnel.
-
Basic Wash: Add saturated aqueous NaHCO₃ solution (15 mL). Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 15 mL) to remove residual water and salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from Methanol
-
Dissolution: In a flask, add the impure 2,6-dimethyl-1-indanone. Add the minimum amount of hot methanol required to fully dissolve the solid. A patent suggests a mass ratio of approximately 1:2 of indanone to methanol.[2]
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution held at reflux for a few minutes.[2]
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Frequently Asked Questions (FAQs)
-
Q: My baseline is "wavy" and my peaks are broad. What's wrong?
-
A: This is often a sign of poor shimming in the NMR spectrometer. Re-shim the instrument before re-acquiring the spectrum. It can also indicate an overloaded sample or the presence of paramagnetic impurities. Try running a more dilute sample.
-
-
Q: I see a peak at ~1.56 ppm in my CDCl₃ spectrum. What is it?
-
Q: Can I use ¹³C NMR to identify these impurities?
-
A: Absolutely. ¹³C NMR is an excellent tool for confirming impurity structures. For example, the high symmetry of p-xylene results in only two ¹³C signals, while o-xylene and m-xylene show four, making them distinguishable.[5][9] The carbonyl carbon of the indanone product will appear far downfield (~200-210 ppm), while the carboxylic acid carbon of the starting material will be closer to ~170-180 ppm.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Indanones. Retrieved from [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone. (2020). Google Patents.
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved from [Link]
- CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes. (2018). Google Patents.
-
Boruń, A., & Rychlik, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- EP0567953A1 - Process for the preparation of substituted indanones. (1993). Google Patents.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Molecules. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
MD Topology. (n.d.). 3-(2-Methylphenyl)propanoicacid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(2-Methylphenyl)propanoicacid | C10H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Substituted Indanone Derivatives: Synthesis, Properties, and Applications
The indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for a diverse range of biologically active compounds and functional materials.[1][2][3] The strategic placement of substituents on the indanone core can profoundly influence the molecule's physicochemical properties and biological activity, leading to a wide spectrum of applications, from pharmaceuticals to agrochemicals.[4][5]
This guide provides an in-depth technical comparison of three distinct indanone derivatives: 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, and 4,7-dimethyl-2,3-dihydro-1H-inden-1-one. We will explore their synthesis, compare their known applications, and present supporting experimental data to inform researchers, scientists, and drug development professionals in their selection and utilization of these valuable chemical entities.
The Indanone Core: A Foundation for Diverse Functionality
The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a common motif in numerous natural products and synthetic molecules with significant biological activities.[6] These activities are wide-ranging and include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[4][7] The reactivity of the indanone core, particularly at the C2 position and the carbonyl group, allows for a variety of chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.[1]
Comparative Analysis of Indanone Derivatives
This guide focuses on three methylated and methoxylated indanone derivatives, each with distinct substitution patterns that dictate their primary applications.
| Compound | Structure | Primary Application |
| 2,6-dimethyl-2,3-dihydro-1H-inden-1-one | Herbicide Intermediate (Indaziflam) | |
| 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Pharmaceutical Intermediate (Donepezil) | |
| 4,7-dimethyl-2,3-dihydro-1H-inden-1-one | Precursor for Anti-inflammatory Agents |
Synthesis Strategies: A Commonal-Core Approach with Divergent Pathways
The synthesis of these indanone derivatives often employs classical organic reactions, most notably the Friedel-Crafts acylation, to construct the core bicyclic system. However, the specific starting materials and reaction conditions are tailored to achieve the desired substitution patterns.
Generalized Synthetic Workflow for Indanone Derivatives
Caption: Generalized workflow for the synthesis of substituted indanone derivatives.
Experimental Protocol: Synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one
A common and efficient method for the synthesis of 2,6-dimethyl-1-indanone involves a two-step Friedel-Crafts reaction sequence starting from m-methyl benzoyl chloride and propylene.[8]
-
Friedel-Crafts Acylation: m-Methyl benzoyl chloride is reacted with propylene in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane. This step forms an acylated intermediate.
-
Intramolecular Friedel-Crafts Alkylation: The intermediate from the first step undergoes an intramolecular cyclization, also catalyzed by AlCl₃, upon heating to form the desired 2,6-dimethyl-1-indanone.
-
Workup and Purification: The reaction mixture is quenched with ice water, and the product is extracted. Purification is typically achieved through recrystallization.
This method has been reported to achieve a high yield of over 80%.[8]
Performance and Application Comparison
The distinct substitution patterns of these three indanone derivatives lead to vastly different applications, highlighting the principle of structure-activity relationships.
1. 2,6-dimethyl-2,3-dihydro-1H-inden-1-one: A Key Building Block for Herbicides
This derivative is primarily utilized as a crucial intermediate in the synthesis of the herbicide Indaziflam.[9] Indaziflam is a potent, pre-emergent herbicide used for broad-spectrum weed control. The specific dimethyl substitution pattern of this indanone is critical for the final structure and herbicidal activity of Indaziflam. While the indanone precursor itself is not the active herbicide, its efficient synthesis is a key factor in the production of the final agrochemical product.
2. 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: A Gateway to Alzheimer's Disease Therapeutics
In stark contrast, the 5,6-dimethoxy substituted indanone is a well-established precursor in the synthesis of Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease.[2][10] Donepezil functions as a centrally acting reversible acetylcholinesterase inhibitor, and the 5,6-dimethoxy-1-indanone moiety forms the core of its structure. The methoxy groups at the 5 and 6 positions are crucial for the binding of Donepezil to the active site of the acetylcholinesterase enzyme. The synthesis of this indanone derivative is a critical step in the overall manufacturing process of Donepezil.
3. 4,7-dimethyl-2,3-dihydro-1H-inden-1-one: A Scaffold for Anti-inflammatory Agents
The 4,7-dimethyl substituted indanone has been explored as a scaffold for the development of novel anti-inflammatory agents.[11] Research has shown that derivatives of this indanone can exhibit potent anti-inflammatory activity by modulating key signaling pathways.
Experimental Data: Anti-inflammatory Activity of a 4,7-dimethyl-1-indanone Derivative
A study on 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), a derivative of 4,7-dimethyl-1-indanone, demonstrated significant anti-inflammatory effects. The compound was shown to inhibit the release of pro-inflammatory cytokines TNF-α and IFN-γ in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs).[11]
| Cytokine | Assay System | IC₅₀ (nM) |
| TNF-α | HWB | 298.8 |
| TNF-α | PBMCs | 96.29 |
| IFN-γ | HWB | 217.6 |
| IFN-γ | PBMCs | 103.7 |
Table adapted from computational and preclinical analysis of IPX-18.[11]
These results indicate that the 4,7-dimethyl indanone scaffold can be a promising starting point for the development of potent anti-inflammatory drugs. The methyl groups at the 4 and 7 positions likely contribute to the molecule's binding affinity to its biological targets and its overall pharmacokinetic profile.
Structure-Activity Relationship (SAR) Insights
The diverse applications of these three indanone derivatives underscore the importance of substituent effects on molecular function.
Caption: Structure-Activity Relationship (SAR) of substituted indanones.
The SAR diagram illustrates how the position and nature of the substituents on the indanone ring direct the molecule towards different biological applications. The dimethyl substitution at positions 2 and 6 is optimal for its role as a herbicide precursor, while the dimethoxy groups at positions 5 and 6 are key for its function as a pharmaceutical intermediate for an acetylcholinesterase inhibitor. The dimethyl substitution at positions 4 and 7, on the other hand, confers potent anti-inflammatory properties to its derivatives.
Conclusion
This comparative guide highlights the remarkable versatility of the indanone scaffold and the profound impact of substitution patterns on the functional applications of its derivatives. 2,6-dimethyl-2,3-dihydro-1H-inden-1-one serves as a critical building block in the agrochemical industry, while 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a cornerstone in the synthesis of a vital pharmaceutical for neurodegenerative disease. Furthermore, the 4,7-dimethyl analog demonstrates significant promise as a scaffold for the development of novel anti-inflammatory therapeutics.
For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and structure-activity relationships of these and other indanone derivatives is essential for the rational design and development of new molecules with desired biological activities. The choice of a specific indanone derivative will be dictated by the intended application, and the experimental data presented herein provides a valuable starting point for making informed decisions in this regard.
References
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
(2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. [Link]
-
Mishra, A., & Ghosh, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32585-32610. [Link]
-
Gokcen, K., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46866–46883. [Link]
-
Paul, S., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Molecules, 28(5), 2205. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link]
-
Patel, V. M., Bhatt, N. D., Bhatt, P. V., & Joshi, H. D. (2018). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry, 11(1), 137-142. [Link]
-
(2022). Examples of various indanones and bioactive natural products containing... ResearchGate. [Link]
-
Raza, A., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google P
-
Costanzo, P., et al. (2019). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. Molecules, 24(13), 2449. [Link]
- CN108794339A - The preparation method of one kind (1R, 2S)
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 9. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Stereoselective Reduction of 2,6-Dimethyl-1-Indanone: A Comparative Analysis of Leading Catalytic Systems
Introduction: The Significance of Chiral Indanols in Modern Drug Discovery
The indanone framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Specifically, the chiral 1-indanol moiety derived from the stereoselective reduction of prochiral ketones like 2,6-dimethyl-1-indanone serves as a critical building block for advanced pharmaceutical intermediates. The precise control of stereochemistry at the newly formed secondary alcohol is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the stereoselective reduction of 2,6-dimethyl-1-indanone. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical considerations, and performance data of each major catalyst class. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed decisions when selecting a synthetic strategy, balancing the need for high enantioselectivity with practical considerations of scale, cost, and operational complexity.
We will dissect and compare three dominant technologies: the robust Noyori-type asymmetric transfer hydrogenation catalysts, the precise Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, and the increasingly powerful biocatalytic systems utilizing ketoreductases (KREDs).
Catalytic Systems: A Mechanistic and Performance Deep Dive
The Workhorse: Noyori-Type Asymmetric (Transfer) Hydrogenation
Developed by Nobel laureate Ryōji Noyori, ruthenium-based catalysts bearing chiral diphosphine and diamine ligands are titans in the field of asymmetric ketone reduction.[2] These systems are renowned for their high efficiency and broad applicability, operating through a sophisticated "metal-ligand bifunctional" mechanism.
Mechanistic Rationale:
Unlike simple metal-hydride insertions, the Noyori catalyst operates via an outer-sphere mechanism.[3] The amine ligand's N-H proton and the ruthenium-hydride (Ru-H) are transferred to the ketone's oxygen and carbonyl carbon, respectively, in a concerted, six-membered ring transition state. This elegant mechanism avoids direct coordination of the ketone to the metal center, contributing to the catalyst's high turnover frequency. For asymmetric transfer hydrogenation (ATH), a mixture of formic acid and triethylamine (HCOOH/NEt3) is commonly used as the hydrogen source.[1]
Caption: General catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Performance Insights:
Noyori-type catalysts demonstrate exceptional enantioselectivity, often exceeding 99% ee for a wide range of ketones.[1][4] Their primary advantage lies in their high catalytic efficiency, allowing for very low catalyst loadings (S/C ratios > 1000), which is a significant economic benefit for large-scale synthesis. However, a key operational consideration is the sensitivity of many Ru-phosphine catalysts to oxygen, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) for optimal performance and catalyst longevity.
The Precision Tool: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst derived from a natural amino acid, typically proline.[5][6] This method is celebrated for its predictable stereochemical outcomes and operational simplicity.
Mechanistic Rationale:
The power of the CBS catalyst lies in its ability to form a rigid, Lewis acidic complex that coordinates both the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) and the ketone substrate.[7] The ketone coordinates to the boron atom in a sterically controlled manner, with the larger substituent oriented away from the bulky group on the catalyst's stereodirecting backbone. This pre-organization ensures that the hydride from the coordinated borane is delivered to a specific face of the carbonyl, resulting in high enantioselectivity.[8]
Caption: Simplified model of the CBS reduction transition state.
Performance Insights:
CBS reductions reliably deliver high enantiomeric excess (typically >95% ee) for a broad scope of ketones.[9][10] The catalysts are relatively stable to air and moisture, making the reactions easier to set up compared to many transition-metal systems.[5] One must ensure the reaction is conducted under anhydrous conditions, as water can affect the enantiomeric excess.[5] While catalyst loadings are generally higher than for the most active Noyori systems, the predictability and ease of use make CBS reduction an invaluable tool, especially during route scouting and medicinal chemistry campaigns where rapid access to enantiopure alcohols is required.
The Green Alternative: Biocatalytic Reduction
The use of enzymes, particularly ketoreductases (KREDs), represents a paradigm shift towards more sustainable and efficient chemical manufacturing.[11] These biocatalysts are highly evolved natural machines capable of reducing ketones with near-perfect stereoselectivity under exceptionally mild conditions.
Mechanistic Rationale:
A ketoreductase operates by binding the ketone substrate within a precisely shaped active site. A hydride is transferred from a nicotinamide cofactor (NADH or NADPH) to one face of the carbonyl, while a proton is typically donated by an acidic amino acid residue (e.g., Tyrosine) to the carbonyl oxygen. The exquisite enantioselectivity stems from the rigid three-dimensional structure of the active site, which allows only one binding orientation of the prochiral ketone. Modern enzyme engineering allows for the rapid development of KREDs tailored to specific substrates, often providing access to either enantiomer of the desired alcohol ('Prelog' or 'anti-Prelog' selectivity).[12]
Caption: A typical experimental workflow for biocatalytic ketone reduction.
Performance Insights:
Biocatalysis frequently achieves unparalleled selectivity (>99.9% ee) and operates in environmentally benign aqueous media at or near ambient temperature and pressure.[13] The need for a cofactor regeneration system (e.g., a sacrificial alcohol like isopropanol with a second enzyme, or glucose dehydrogenase/glucose) is a unique aspect of this methodology. While initial screening to find a suitable enzyme was once a bottleneck, commercially available KRED libraries and advanced enzyme engineering services have made this technology highly accessible.[14] For large-scale production, biocatalysis is often the most cost-effective and sustainable option.
Comparative Performance Data
The following table summarizes the expected performance of each catalytic system for the reduction of 2,6-dimethyl-1-indanone, based on data from analogous substituted indanones and general ketone reductions.
| Parameter | Noyori-Type ATH | CBS Reduction | Biocatalysis (KRED) |
| Enantiomeric Excess (ee) | >98% | >95% | >99.5% |
| Typical Yield | >90% | >85% | >90% (conversion) |
| Catalyst Loading (mol%) | 0.01 - 1.0 | 2 - 10 | Enzyme loading by wt% |
| Reaction Temperature | 25 - 80 °C | -20 to 25 °C | 25 - 40 °C |
| Pressure | 1 atm (for ATH) | 1 atm | 1 atm |
| Solvent | Isopropanol, CH₂Cl₂ | THF, Toluene | Aqueous Buffer |
| Key Advantage | High turnover, scalability | Predictability, ease of use | Unmatched selectivity, green |
| Key Consideration | Requires inert atmosphere | Anhydrous conditions needed | Requires enzyme screening |
Validated Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Catalyst
Causality: This protocol uses a formic acid/triethylamine azeotrope as a safe and effective hydrogen source. The reaction is run under nitrogen to protect the air-sensitive ruthenium catalyst from deactivation, ensuring high conversion and selectivity.
-
Catalyst Activation: In a nitrogen-filled glovebox, add [RuCl(p-cymene)((R,R)-TsDACH)] (1 mol%) to a dry, nitrogen-flushed Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox. Add degassed 5:2 formic acid/triethylamine azeotrope (5 volumes). Stir the mixture at 28 °C for 15 minutes to activate the catalyst.
-
Substrate Addition: Add a solution of 2,6-dimethyl-1-indanone (1.0 eq) in the azeotropic mixture (5 volumes).
-
Reaction: Stir the reaction mixture at 28 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine yield and enantiomeric excess via chiral HPLC analysis.
Protocol 2: Enantioselective CBS Reduction
Causality: The reaction is cooled to 0 °C before the slow addition of borane to control the exotherm and maximize selectivity. Anhydrous THF is critical as water can hydrolyze the borane and catalyst, leading to lower enantiomeric excess.[5]
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous THF (2 volumes).
-
Substrate Addition: Add a solution of 2,6-dimethyl-1-indanone (1.0 eq) in anhydrous THF (3 volumes) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Reductant Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.8 eq) dropwise over 30 minutes via syringe pump, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.
-
Purification & Analysis: Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography and determine yield and ee by chiral HPLC.
Protocol 3: Biocatalytic Reduction with a Ketoreductase (KRED)
Causality: This protocol uses a glucose/glucose dehydrogenase (GDH) system to continuously regenerate the expensive NADPH cofactor, allowing the KRED to turn over many times. The reaction is run in a buffered aqueous solution to maintain the optimal pH for enzyme activity.
-
Reaction Setup: In a temperature-controlled vessel, prepare a potassium phosphate buffer (100 mM, pH 7.0).
-
Component Addition: To the buffer, add D-Glucose (1.1 eq), NADP⁺ (0.01 eq), the desired KRED powder (e.g., KRED-P1-A12, amount per manufacturer's recommendation), and a glucose dehydrogenase (GDH) preparation.
-
Substrate Addition: Add 2,6-dimethyl-1-indanone (1.0 eq), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (1-5% v/v) to aid solubility.
-
Reaction: Stir the mixture at 30 °C. Monitor the reaction progress by taking aliquots, extracting with methyl tert-butyl ether (MTBE), and analyzing by GC or LC.
-
Workup: Once the reaction reaches completion, add an equal volume of MTBE and stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer again with MTBE (2x).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The product is often of high purity, but can be further purified by chromatography if needed. Determine conversion and ee by chiral GC or HPLC.
Conclusion and Recommendations
The stereoselective reduction of 2,6-dimethyl-1-indanone is a well-addressed challenge with several excellent catalytic solutions. The optimal choice is dictated by the specific needs of the project.
-
For large-scale, cost-driven manufacturing , biocatalysis is often the superior choice, offering unmatched enantioselectivity, operational safety, and a minimal environmental footprint. The initial investment in enzyme screening and process development is offset by high efficiency and sustainability.
-
For rapid, predictable synthesis in a medicinal chemistry or early development setting , the CBS reduction is an outstanding tool. Its operational simplicity, high reliability, and the commercial availability of the catalyst make it ideal for generating material quickly.
-
For projects requiring high substrate-to-catalyst ratios and where infrastructure for handling air-sensitive reagents is available , Noyori-type asymmetric transfer hydrogenation remains a powerful and economically viable option, particularly at intermediate to large scales.
Ultimately, each of these systems represents a pinnacle of achievement in asymmetric catalysis. By understanding the underlying mechanisms and practical requirements of each, the modern chemist is well-equipped to select the right tool for the job, efficiently advancing the synthesis of complex, stereochemically defined molecules.
References
-
Du, et al. (2021). One-pot asymmetric domino annulation of 2-isothiocyanato-1-indanones. RSC Advances. Available at: [Link]
- Google Patents. (Undated). Synthesis method of 2, 6-dimethyl-1-indanone.
-
Zhang, X., et al. (2024). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, P. V. G., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
-
Wang, J., et al. (2022). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. Available at: [Link]
-
Reddy, P. A., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances. Available at: [Link]
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. Available at: [Link]
-
Wang, D., et al. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters. Available at: [Link]
-
Conley, N. R., et al. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Available at: [Link]
-
Myers, A. G. Research Group. (Undated). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
-
Moody, T. S., & O'Neill, P. (2012). Modern Biocatalytic Ketone Reduction. ResearchGate. Available at: [Link]
-
Feske, B. D., & Salvi, N. A. (2010). Stereoselective reduction of ketones by various vegetables. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. Available at: [Link]
-
Li, T., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules. Available at: [Link]
-
NROChemistry. (Undated). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]
-
Zhang, Z-G., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Wu, S., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
-
Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. Available at: [Link]
-
All Chemistry. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Available at: [Link]
-
Klein, D. J., & Zhdankin, V. V. (2009). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. ResearchGate. Available at: [Link]
-
Ghosh, S., & Ghorai, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link]
-
Kajiro, H., et al. (1998). Enantioselective Synthesis of 2‐Hydroxy‐1‐indanone, a Key Precursor of Enantiomerically Pure 1‐Amino‐2‐indanol. Sci-Hub. Available at: [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. Available at: [Link]
-
Noyori, R., et al. (1996). Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (Undated). Corey–Bakshi–Shibata (CBS) Reduktion. Available at: [Link]
-
Liu, J., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Sources
- 1. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. cnls.lanl.gov [cnls.lanl.gov]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CBS Catalysts [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2,6-dimethyl-1-indanone and Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of the established Alzheimer's disease medication, Donepezil, and the less-explored compound, 2,6-dimethyl-1-indanone. By examining their mechanisms of action, available biological data, and the broader context of the indanone scaffold in medicinal chemistry, this document aims to provide a valuable resource for researchers in neuropharmacology and drug discovery.
Introduction: The Cholinergic Hypothesis and the Rise of Indanone-Based Inhibitors
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a significant decline in cognitive function. One of the primary pathological hallmarks of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[1][2] The "cholinergic hypothesis" posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD.[2]
Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[3] It functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][4] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, thereby improving cholinergic function.[1][3][4]
Interestingly, the chemical structure of Donepezil features an indanone moiety, a privileged scaffold in medicinal chemistry that is found in numerous pharmacologically active compounds.[5] This has spurred interest in exploring other indanone derivatives as potential therapeutic agents. One such derivative is 2,6-dimethyl-1-indanone. While not as extensively studied as Donepezil, its structural relationship to the core of this established drug makes it a compound of interest for comparative biological activity studies.
This guide will delve into a detailed comparison of Donepezil and 2,6-dimethyl-1-indanone, drawing upon existing data for Donepezil and contextualizing the potential of 2,6-dimethyl-1-indanone through the lens of related indanone derivatives.
Chemical Structures
A visual comparison of the chemical structures of Donepezil and 2,6-dimethyl-1-indanone highlights their shared indanone core and the significant differences in their peripheral substitutions, which are critical for their biological activity.
Donepezil
2,6-dimethyl-1-indanone
Mechanism of Action: A Tale of a Well-Established Drug and a Potential Scaffold
Donepezil: A Clinically Proven Acetylcholinesterase Inhibitor
Donepezil's mechanism of action is well-characterized. It is a non-competitive, reversible inhibitor of acetylcholinesterase.[6] Its high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme, is a key feature that contributes to its favorable side-effect profile.[7][8] Donepezil binds to both the catalytic and peripheral anionic sites of AChE, a "dual binding" feature that accounts for its strong inhibitory effect.[9] This inhibition leads to a surplus of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and leading to improvements in cognitive function for individuals with Alzheimer's disease.[1][4]
The following diagram illustrates the cholinergic synapse and the impact of AChE inhibition by a molecule like Donepezil.
Caption: Mechanism of Acetylcholinesterase Inhibition in the Synaptic Cleft.
2,6-dimethyl-1-indanone: An Exploratory Compound within a Promising Class
Direct experimental data on the biological activity of 2,6-dimethyl-1-indanone, particularly its AChE inhibitory potential, is limited in publicly available literature. Its primary documentation is related to its chemical synthesis.[10][11] However, the broader class of indanone derivatives has been the subject of numerous studies aimed at discovering novel anti-Alzheimer's agents.[9][12][13][14][15][16][17][18]
These studies have revealed that the indanone scaffold is a viable starting point for designing potent AChE inhibitors.[16][18] For instance, various synthetic indanone derivatives have demonstrated significant AChE inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to Donepezil.[16] The anti-inflammatory properties of some indanone derivatives have also been reported, which could be beneficial in the context of Alzheimer's disease, where neuroinflammation plays a pathological role.[19]
Comparative Biological Activity: A Look at the Numbers
The following table summarizes the reported in vitro inhibitory activities of Donepezil and a selection of synthetic indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It is important to note that data for 2,6-dimethyl-1-indanone is not available, and the presented data for other indanone derivatives serves to illustrate the potential of this chemical class.
| Compound | Target Enzyme | IC50 Value | Source |
| Donepezil | AChE | 6.7 nM | [7] |
| BuChE | >1000 times less potent than for AChE | [8] | |
| Indanone Derivative 9 | AChE | 14.8 nM | [16] |
| Indanone Derivative 14 | AChE | 18.6 nM | [16] |
| Indanone Derivative 5c | AChE | 0.12 µM | [14] |
| Indanone Derivative 7b | BuChE | 0.04 µM | [14] |
| Indanone Derivative 6a | AChE | 0.0018 µM | [20] |
| Indanone Derivative 64 | AChE | 12.01 µM | [15] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly establishes Donepezil as a highly potent AChE inhibitor. Notably, several synthetic indanone derivatives also exhibit potent AChE inhibition, with some even showing activity in the nanomolar range.[16][20] This underscores the potential of the indanone scaffold for the development of new anti-Alzheimer's agents.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
To ensure the trustworthiness and reproducibility of the biological data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the widely used Ellman's method for determining AChE inhibition.
Objective: To determine the in vitro inhibitory effect of a test compound (e.g., 2,6-dimethyl-1-indanone or Donepezil) on the activity of acetylcholinesterase.
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (Donepezil, 2,6-dimethyl-1-indanone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Donepezil) in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
25 µL of the test compound solution (or buffer for control).
-
50 µL of DTNB solution.
-
25 µL of AChE solution.
-
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay (Ellman's Method).
Conclusion and Future Directions
This comparative guide highlights the well-established role of Donepezil as a potent and selective acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease. Its clinical efficacy is rooted in its specific mechanism of action, which is to increase the levels of acetylcholine in the brain.
The lack of data on 2,6-dimethyl-1-indanone itself represents a clear knowledge gap. Future research should focus on the synthesis and comprehensive biological evaluation of this and other simple indanone derivatives to better understand their structure-activity relationships as AChE inhibitors. Such studies would not only elucidate the potential of these specific compounds but also contribute to the broader effort of developing novel and more effective treatments for Alzheimer's disease.
References
-
Donepezil actions. | Download Scientific Diagram - ResearchGate. [Link]
-
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google P
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. [Link]
-
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents | ACS Omega. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed. [Link]
-
Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed. [Link]
-
Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed. [Link]
-
Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed. [Link]
-
Donepezil - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro - PubMed. [Link]
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. [Link]
-
Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. [Link]
-
Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors - ResearchGate. [Link]
-
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents | ACS Omega - ACS Publications. [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]
-
Recent developments in biological activities of indanones | Request PDF - ResearchGate. [Link]
- CN108794339A - The preparation method of one kind (1R, 2S)
-
Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease | Request PDF - ResearchGate. [Link]
-
Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues - DergiPark. [Link]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for - ScienceOpen. [Link]
Sources
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents | MDPI [mdpi.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 11. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- 12. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. scienceopen.com [scienceopen.com]
- 20. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Indanones for the Modern Research Scientist
The indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. Its synthesis has been a subject of extensive research, leading to a diverse array of methodologies. This guide provides a comparative analysis of the most prominent methods for synthesizing 1-indanones, offering in-depth technical insights, detailed experimental protocols, and performance data to aid researchers in selecting the optimal strategy for their specific needs.
The Classic Workhorse: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis, valued for its reliability and the use of readily available starting materials.[1][2] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives, promoted by a strong Brønsted or Lewis acid.[1][2]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The acid catalyst activates the carbonyl group of the carboxylic acid or acyl chloride, facilitating the formation of a highly electrophilic acylium ion. The tethered aromatic ring then acts as a nucleophile, attacking the acylium ion to forge the new carbon-carbon bond and form a cyclohexadienyl cation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity, yielding the 1-indanone product.[2]
The choice between using a 3-arylpropanoic acid or its corresponding acyl chloride is a key experimental decision. The direct cyclization of the carboxylic acid is more atom-economical and avoids the generation of corrosive byproducts associated with acyl chloride formation.[1] However, this pathway often necessitates harsher reaction conditions, including high temperatures and strong, stoichiometric acid catalysts like polyphosphoric acid (PPA) or triflic acid.[1][3] The acyl chloride route, while involving an additional synthetic step, generally proceeds under milder conditions with Lewis acids such as aluminum chloride (AlCl₃), offering higher yields and broader functional group tolerance.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed oxidative cycloaddition of 1-indanones and internal aryl alkynes toward benzo[c]fluorenone derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethyl-1-Indanone Analogs
For researchers and drug development professionals, the 1-indanone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth comparison of 2,6-dimethyl-1-indanone analogs, synthesizing findings from various studies to elucidate their structure-activity relationships (SAR). We will explore how modifications to this core structure influence biological outcomes, with a focus on neuroprotective, anti-inflammatory, and other therapeutic potentials.[3][4][5] This document is designed to be a practical resource, offering not only a summary of existing knowledge but also detailed experimental protocols to empower further research and development in this promising area.
The 1-Indanone Core: A Versatile Pharmacophore
The 1-indanone skeleton, a bicyclic aromatic ketone, is a key component in numerous biologically active compounds, including the FDA-approved drug Donepezil for Alzheimer's disease.[3][6] Its rigid and planar structure provides a foundation for designing molecules that can interact with various biological targets.[7] Derivatives of 1-indanone have been investigated for a broad spectrum of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] The 2,6-dimethyl substitution on the 1-indanone core serves as a specific starting point for further analog development, and understanding its SAR is crucial for optimizing therapeutic efficacy.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,6-dimethyl-1-indanone analogs can be significantly altered by chemical modifications at various positions. This section dissects the key structural features and their impact on activity, drawing comparisons from multiple studies on related indanone derivatives.
Modifications at the 2-Position: Impact on Anti-inflammatory and Neuroprotective Activity
The introduction of a benzylidene moiety at the 2-position of the 1-indanone ring has been a fruitful strategy in the development of anti-inflammatory and neuroprotective agents.[3][5]
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring play a critical role in modulating activity. For instance, in a series of 2-benzylidene-1-indanone derivatives, specific substitutions led to improved anti-inflammatory effects.[3] Further studies on 4-(2-oxo-2-aminoethoxy)-2-benzylidene substituted indanone derivatives revealed that the introduction of different aminoalkyl functionalities at the para position of the benzylidene ring resulted in potent anti-Parkinsonian and anti-Alzheimer's agents.[5] Specifically, a morpholine-substituted analog showed maximal anti-parkinsonian activity, while pyrrolidine and piperidine substituted analogs were most potent as anti-Alzheimer's agents.[5]
-
Saturation of the C=C Double Bond: The presence of the exocyclic double bond at the 2-position is often crucial for activity. In a study on cholinesterase inhibitors, compounds containing a C=C linkage were found to be more potent than their saturated counterparts.[8]
Modifications on the Indanone Ring System
Substitutions on the aromatic ring of the indanone core also significantly influence the biological profile.
-
Hydroxyl Group Substitution: The introduction of a hydroxyl group at the C-6 position of the indanone ring has been explored to enhance the pharmacological profile of 2-benzylidene-1-indanone derivatives, leading to promising anti-inflammatory activity.[3]
-
Aminoalkoxy Chains: The addition of meta or para-substituted aminopropoxy benzyl/benzylidene moieties to the indanone core has yielded potent cholinesterase inhibitors.[8] SAR analysis revealed that while there was no significant difference between meta and para substitutions for overall acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the most potent AChE inhibitor was a meta-substituted compound, and the most active BChE inhibitor was a para-substituted derivative.[8] The nature of the amine group was also found to be important, with the order of enzyme inhibition potency being dimethyl amine > piperidine > morpholine.[8]
Hybrid Molecules and Fused Ring Systems
Combining the 1-indanone scaffold with other pharmacophores has led to the discovery of novel compounds with enhanced or multi-target activities.
-
Indanone-Chalcone Hybrids: A series of indanone-chalcone hybrids have been designed as potent and selective human carboxylesterase 2 (hCES2A) inhibitors.[9] SAR studies indicated that a hydroxyl group at the C4' position and an N-alkyl group at the C6 position were beneficial for hCES2A inhibition.[9]
-
Pyridine-Linked Indanones: Pyridine-linked indanone derivatives have been synthesized and evaluated for the treatment of inflammatory bowel disease (IBD).[10] Specific analogs demonstrated strong inhibitory activity against TNF-α-induced monocyte adhesion to colon epithelial cells.[10]
Comparative Biological Evaluation
To provide a clearer understanding of the SAR, the following tables summarize the biological activities of various 1-indanone analogs from different studies.
Table 1: Cholinesterase Inhibitory Activity of Indanone Derivatives
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [8] |
| 7b | para-substituted aminopropoxy benzylidene | BChE | 0.04 | [8] |
| 9 | Indanone derivative | AChE | 0.0148 | [4] |
| 14 | Indanone derivative | AChE | 0.0186 | [4] |
| 6a | Piperidine linked to indone by a two-carbon spacer | AChE | 0.0018 | [11] |
Table 2: Anti-inflammatory and Other Activities of Indanone Derivatives
| Compound ID | Modification | Biological Activity | Key Finding | Reference |
| 8f | 2-benzylidene-1-indanone derivative | Anti-inflammatory | Improved in vitro and in vivo anti-inflammatory effects | [3] |
| 5b, 5d | Pyridine-linked indanone | Anti-inflammatory (IBD model) | Strongest inhibition of TNF-α-induced monocyte adhesion | [10] |
| N2, N7 | Chalcone derivative containing indanone | Antiviral (TMV) | Good therapeutic activities against Tobacco Mosaic Virus | [6] |
| B7 | N-alkylated 1-indanone-chalcone hybrid | hCES2A inhibitor | Most potent and selective inhibition | [9] |
Key Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 2,6-dimethyl-1-indanone analogs.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method and is a standard for evaluating AChE inhibitors.[12]
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0).
-
AChE solution (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI) solution (15 mM in buffer).[13]
-
DTNB solution (in buffer).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of DTNB solution.
-
Pre-incubate the plate for 10 minutes at 23°C.[13]
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 405-410 nm every 30-60 seconds for 5-10 minutes using a microplate reader.[12][13]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Neuroprotection Assay (MTT Assay)
This assay is widely used to assess cell viability and the neuroprotective effects of compounds against toxins.[14][15][16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere and differentiate.[16][17]
-
Induce neurotoxicity by adding a toxic agent (e.g., amyloid-β peptide or H2O2).[15][16][18]
-
Co-incubate the cells with the test compounds at various concentrations for a specified period (e.g., 24 hours).[15]
-
-
MTT Assay:
-
After the incubation period, remove the medium and add fresh medium containing MTT solution.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Express the cell viability as a percentage of the control (untreated cells).
-
Evaluate the neuroprotective effect of the test compounds by comparing the viability of cells treated with the toxin and the compound to those treated with the toxin alone.
-
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This is a common and straightforward method to evaluate the antioxidant capacity of compounds.[19][20]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH solution in methanol.
-
Test compound solutions at various concentrations in methanol.
-
A positive control (e.g., Trolox or ascorbic acid).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core chemical structure, a representative experimental workflow, and a relevant biological pathway.
Caption: Core structure of 2,6-dimethyl-1-indanone with positions for analog modification.
Caption: A typical workflow for the development and evaluation of 2,6-dimethyl-1-indanone analogs.
Caption: Simplified signaling pathway in Alzheimer's disease targeted by indanone-based AChE inhibitors.
Conclusion and Future Directions
The 2,6-dimethyl-1-indanone scaffold is a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2-position and on the indanone ring in modulating biological activity. The provided experimental protocols offer a validated framework for the continued exploration and optimization of these analogs. Future research should focus on multi-target drug design, aiming to develop single molecules that can address the multifaceted nature of complex diseases like Alzheimer's and inflammatory disorders. Further investigation into the in vivo efficacy, pharmacokinetic profiles, and safety of the most potent analogs identified to date is also warranted to translate these promising findings into clinical applications.
References
-
Alpan, A. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. [Link]
-
Chen, J., et al. (2021). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link]
-
Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. [Link]
-
Doležal, M., & Kuneš, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Kim, J. A., et al. (2018). Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. PubMed. [Link]
-
Doležal, M., & Kuneš, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
-
Ge, G., et al. (2021). Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. PubMed. [Link]
-
He, X., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]
-
Gerlach, M., et al. (2016). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]
-
Singh, S., et al. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]
-
Dias, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. [Link]
-
Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Semantic Scholar. [Link]
-
Viability and survival test. NEUROFIT. [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]
-
(PDF) Methods for testing antioxidant activity. ResearchGate. [Link]
-
Meng, F. C., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed. [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
-
1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]
-
A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. PubMed Central. [Link]
-
Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate. [Link]
-
Cell viability was examined by MTT assay. Neuroprotective effects of... ResearchGate. [Link]
-
Comparison of antioxidant capacity assays with chemometric methods. RSC Publishing. [Link]
-
Cell Viability Assay Service. Creative Biolabs. [Link]
-
Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]
-
Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Taylor & Francis Online. [Link]
-
Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. SpringerLink. [Link]
-
In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. Pharmacognosy Journal. [Link]
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 15. researchgate.net [researchgate.net]
- 16. phcogj.com [phcogj.com]
- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Substituted Indanones: Structure-Activity Relationship and Mechanistic Insights
The indanone scaffold, a recurring motif in numerous natural products and pharmacologically active compounds, has garnered significant attention in medicinal chemistry for its versatile therapeutic potential.[1][2][3] These compounds, characterized by a fused benzene and cyclopentanone ring system, serve as a privileged structure for developing potent agents against a spectrum of diseases, including cancer.[4][5] This guide provides a comparative analysis of the cytotoxicity of various substituted indanones, delving into the critical structure-activity relationships (SAR) that govern their efficacy. We will explore supporting experimental data, detail the methodologies for assessing their cytotoxic effects, and illuminate the underlying molecular mechanisms.
The Influence of Substitution on Cytotoxic Potency: A Structure-Activity Relationship (SAR) Analysis
The cytotoxic profile of the indanone core is profoundly influenced by the nature and position of its substituents. Strategic modifications can enhance potency, selectivity, and drug-like properties.
-
Substitution at the 2-Position: The C2 position of the indanone ring is a frequent site for modification. The introduction of a benzylidene group at this position has been shown to yield compounds with potent cytotoxicity. For instance, 2-benzylidene-1-indanone derivatives have demonstrated remarkable activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range (10–880 nM).[5] This high potency is often attributed to the inhibition of tubulin polymerization, a critical process for cell division.[5]
-
Thiazolyl Hydrazone Derivatives: Another successful strategy involves the derivatization of the C1 carbonyl group to form thiazolyl hydrazones. One such derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has shown potent cytotoxicity against p53 mutant colorectal cancer cell lines like HT-29 and COLO 205, with IC50 values as low as 0.44 µM and 0.98 µM, respectively.[1][6] This highlights the potential for developing derivatives with selectivity towards specific cancer genotypes.
-
Aromatic Ring Substituents: Modifications on the fused benzene ring also play a crucial role. The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.[2][3] While a systematic study of simple electron-donating/withdrawing groups on the benzene ring and their direct correlation to cytotoxicity is complex and often target-dependent, the addition of larger fused ring systems or specific functional groups can confer significant activity. For example, kinamycin derivatives, which feature a more complex annulated indanone scaffold, exhibit strong cytotoxic and anticancer properties.[5]
Comparative Cytotoxicity Data of Substituted Indanones
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted indanone derivatives against various human cancer cell lines, providing a quantitative basis for comparison.
| Compound ID / Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 (Thiazolyl Hydrazone) | HT-29 (Colon) | 0.44 | [1] |
| COLO 205 (Colon) | 0.98 | [1] | |
| KM 12 (Colon) | 0.41 | [1] | |
| Compound 9j (2-Benzylidene) | MCF-7 (Breast) | 0.01 | [1] |
| HCT-116 (Colon) | 0.088 | [1] | |
| THP-1 (Leukemia) | 0.12 | [1] | |
| A549 (Lung) | 0.21 | [1] | |
| Benzoabicoviromycin | A549 (Lung) | 5.48–5.01 mg/mL | [5] |
| HCT116 (Colon) | 1.47–1.41 mg/mL | [5] | |
| Indanocine | MCF-7/ADR (Breast, Drug-Resistant) | More sensitive than parental MCF-7 | [7] |
| MES-SA/DX5 (Uterine, Drug-Resistant) | More sensitive than parental MES-SA | [7] |
Mechanisms of Cytotoxicity: Beyond Simple Cell Death
Substituted indanones exert their cytotoxic effects through a variety of molecular mechanisms, often leading to programmed cell death, or apoptosis.
-
Microtubule Disruption: A prominent mechanism for several indanone derivatives, including indanocine and 2-benzylidene-1-indanones, is the inhibition of tubulin polymerization.[5][7] By interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6][7]
-
Induction of Apoptosis: Many cytotoxic indanones are potent inducers of apoptosis.[6][7] This is often confirmed by observing classic apoptotic hallmarks such as DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential.[7] For instance, the compound indanocine has been shown to induce apoptosis even in non-proliferating, multidrug-resistant cancer cells, a highly desirable feature for cancer therapeutics.[7]
-
Modulation of Key Signaling Pathways: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell survival, inflammation, and immunity, and its dysregulation is common in cancer. The thiazolyl hydrazone derivative ITH-6 has been shown to inhibit the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2.[6] This inhibition disrupts pro-survival signaling in cancer cells, sensitizing them to apoptosis.[6]
-
Generation of Reactive Oxygen Species (ROS): Some indanone derivatives can induce cytotoxicity by increasing intracellular levels of reactive oxygen species (ROS).[6] Elevated ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately trigger apoptosis.[6]
Caption: NF-κB signaling pathway and its inhibition by an indanone derivative.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. Below are detailed protocols for two fundamental assays used to evaluate the cytotoxic and apoptotic effects of substituted indanones.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted indanone compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[10]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 492-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the indanone compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or 7-AAD) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small).
-
Conclusion
Substituted indanones represent a versatile and promising class of compounds in the landscape of anticancer drug discovery.[1] The cytotoxic potency of the indanone scaffold can be significantly modulated through strategic chemical modifications, particularly at the C1 and C2 positions. Derivatives such as 2-benzylidene-1-indanones and thiazolyl hydrazones have demonstrated potent, low-micromolar to nanomolar activity against a range of cancer cell lines.[1][5] Their mechanisms of action are multifaceted, involving the disruption of critical cellular processes like microtubule dynamics and the modulation of key survival pathways such as NF-κB.[6][7] The continued exploration of the indanone scaffold, guided by robust SAR studies and detailed mechanistic investigations, holds considerable promise for the development of novel and effective cancer therapeutics.
References
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022-12-23). MDPI. Retrieved from [Link]
-
Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. MDPI. Retrieved from [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022-11-22). PMC - NIH. Retrieved from [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022-11-22). RSC Publishing. Retrieved from [Link]
-
Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. JNCI - Oxford Academic. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017-03-09). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC - NIH. Retrieved from [Link]
-
Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. (2010-04). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021-02-15). PubMed. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
IC 50 of compounds against HeLa cells. ResearchGate. Retrieved from [Link]
-
IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. Retrieved from [Link]
-
The IC50 values of tanshinones to U−2 OS cells, Hela cells, and NRK−49F cells. ResearchGate. Retrieved from [Link]
-
IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for... ResearchGate. Retrieved from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023-07-30). MDPI. Retrieved from [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Retrieved from [Link]
-
Effects of Irinotecan (CPT-11), Ellagic Acid and Combination of both on HeLa Cells in 2D and 3D Culture. (2023-06-22). Cyprus Journal of Medical Sciences. Retrieved from [Link]
-
Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015-11-23). PMC - PubMed Central. Retrieved from [Link]
-
Cell Viability Assays. (2013-05-01). NCBI Bookshelf - NIH. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
IC50 values obtained for different synthesized compounds against MCF-7. ResearchGate. Retrieved from [Link]
-
IC 50 of the compounds against Hela cells. ResearchGate. Retrieved from [Link]
-
MTT (Assay protocol). (2023-02-27). Protocols.io. Retrieved from [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024-11-12). Boster Bio. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




